![molecular formula C20H12ClN3O3S B4129770 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-nitrobenzamide](/img/structure/B4129770.png)
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-nitrobenzamide
Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-nitrobenzamide” is a chemical compound with the molecular formula C23H18ClN3O2S2 . It belongs to the family of compounds known as hydrazonylsulfones . These compounds have been studied for their potential as optical materials and for their biological activity .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
A structural study has been carried out on similar compounds . For example, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted for N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied for their potential as optical materials and for their biological potential . New structural hybrids of benzofuroxan and benzothiazole derivatives were synthesized by nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The molecular weight of “N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-nitrobenzamide” is 467.99 g/mol . Further physical and chemical properties are not specified in the available resources.Mechanism of Action
While the exact mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-nitrobenzamide” is not specified in the available resources, similar compounds have shown various biological activities. For example, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides were able to depolarize bacterial membranes and regulate siderophore biosynthesis and heme regulation .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-15-11-12(22-19(25)14-5-1-3-7-17(14)24(26)27)9-10-13(15)20-23-16-6-2-4-8-18(16)28-20/h1-11H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDKYCKVLBWVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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